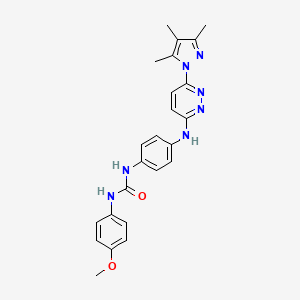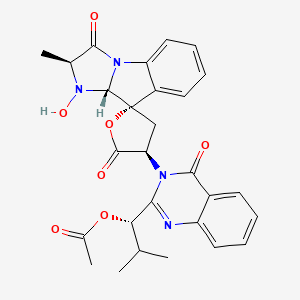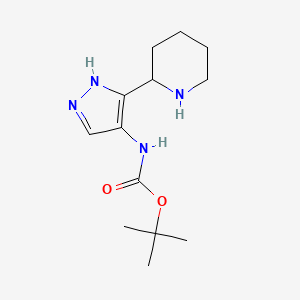![molecular formula C26H28N4O3S B2450959 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide CAS No. 477493-13-3](/img/structure/B2450959.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with a benzimidazole core have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . These activities suggest that such compounds may interact with their targets in a way that inhibits essential biological processes, although the specific mechanisms may vary depending on the target and the specific structure of the compound.
Biochemical Pathways
Given the diverse biological activities associated with benzimidazole derivatives , it is likely that HMS1901E15 affects multiple biochemical pathways
Result of Action
Benzimidazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . These effects suggest that HMS1901E15 may have a broad range of molecular and cellular impacts.
Advantages and Limitations for Lab Experiments
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of BRD4 and has been shown to have anti-cancer and anti-inflammatory effects. However, there are also some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain assays. In addition, its potency can make it difficult to determine the optimal concentration for use in experiments.
Future Directions
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases is an area of ongoing research. Finally, the development of new methods for the synthesis of this compound and related compounds is an area of interest for improving the efficiency and scalability of their production.
Synthesis Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide involves a multistep process starting with the reaction of 2-aminobenzimidazole with 3-bromobenzoyl chloride to obtain 3-(1H-benzimidazol-2-yl)benzoic acid. This intermediate is then reacted with dipropyl sulfamide and thionyl chloride to obtain this compound. The purity of the final product is ensured by recrystallization from a suitable solvent.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-16-30(17-4-2)34(32,33)22-14-12-19(13-15-22)26(31)27-21-9-7-8-20(18-21)25-28-23-10-5-6-11-24(23)29-25/h5-15,18H,3-4,16-17H2,1-2H3,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYHJPWOTYWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2450878.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2450879.png)



![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2450887.png)

![Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2450889.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2450893.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2450894.png)

